molecular formula C17H18N2O4S B4598249 Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate

Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate

Cat. No.: B4598249
M. Wt: 346.4 g/mol
InChI Key: YUBYEAVWLPRXGL-UHFFFAOYSA-N
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Description

Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate is a thiourea-derived compound featuring a benzoate ester core substituted at the 4-position with a carbamothioyl group linked to a 2,4-dimethoxyphenyl moiety. This compound is structurally analogous to pharmacologically active thiourea derivatives, which are often explored for antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

methyl 4-[(2,4-dimethoxyphenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-21-13-8-9-14(15(10-13)22-2)19-17(24)18-12-6-4-11(5-7-12)16(20)23-3/h4-10H,1-3H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBYEAVWLPRXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 2,4-dimethoxyaniline, which is then reacted with thiophosgene to form the corresponding isothiocyanate. This intermediate is subsequently reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols or amines.

Scientific Research Applications

Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molar Mass Key Structural Features Potential Applications/Properties References
Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate (Target) C₁₇H₁₇N₃O₄S 359.4 4-methyl benzoate, 2,4-dimethoxyphenyl carbamothioyl Antimicrobial, enzyme inhibition
Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate C₁₇H₁₇N₃O₄S 359.4 Phenyl group (no methoxy), carbamoyl-methoxy linker Reduced electron-donating effects
Methyl 2-{[(4-biphenylylcarbonyl)carbamothioyl]amino}benzoate C₂₂H₁₈N₂O₃S 390.457 Biphenyl substituent, ester at 2-position Enhanced steric bulk, lower solubility
Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate (IV-13) C₁₆H₁₃N₃O₆ 343.3 4-nitrophenoxy carbonyl, aminomethyl linker (no thiourea) Electron-withdrawing nitro group
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate C₁₈H₁₈ClN₃O₆S 439.87 Chlorinated benzamide, sulfonylcarbamate group Pesticidal activity

Structural and Functional Analysis

Substituent Effects :

  • The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance resonance stabilization compared to the unsubstituted phenyl analog . This could improve binding affinity in enzyme inhibition (e.g., HDAC inhibitors as in ).
  • The biphenyl substituent in the compound from introduces steric bulk, likely reducing solubility but increasing lipophilicity, a trait advantageous for membrane penetration in drug design.

Positional Isomerism :

  • The 4-position ester in the target compound versus the 2-position ester in alters steric interactions. For example, 4-substituted benzoates often exhibit better crystallinity and thermal stability due to symmetric packing .

Functional Group Variations :

  • Replacement of the carbamothioyl group with a sulfonylcarbamate (as in ) or nitro-substituted carbonyl (as in ) modifies electronic properties. Sulfonyl groups increase acidity and hydrogen-bonding capacity, while nitro groups enhance electrophilicity, affecting reactivity in biological systems.

Biological Activity: Thiourea derivatives like the target compound are associated with antimicrobial activity, as seen in Schiff base analogs (e.g., ethyl-4-(2-oxindolin-3-ylidene amino) benzoate in ). The pesticidal activity of methyl benzoate derivatives (e.g., tribenuron methyl ester in ) suggests the target compound could be explored for agrochemical applications, though its dimethoxy substituents may require optimization for environmental stability.

Physicochemical Properties

  • Solubility : The 2,4-dimethoxyphenyl group increases hydrophilicity compared to biphenyl analogs , but the thiourea moiety may still limit aqueous solubility.
  • Stability : Thiourea linkages are susceptible to hydrolysis under acidic conditions, whereas sulfonylcarbamates () or nitro groups () may offer greater stability.

Biological Activity

Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H16N2O3SC_{13}H_{16}N_2O_3S and has distinct functional groups that contribute to its biological properties. The presence of the carbamothioyl group is significant for its interaction with biological targets.

Biological Activity Overview

1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of carbamothioyl compounds have shown activity against various bacterial strains. In vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

2. Anticancer Properties
Recent studies have highlighted the anticancer activity of related compounds. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation. Specific assays revealed that these compounds induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.

3. Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting carbonic anhydrases, which are important in various physiological processes and pathological conditions such as glaucoma and cancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits carbonic anhydrases

Case Study: Anticancer Activity

A study conducted on a series of carbamothioyl derivatives demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptosis markers. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 µM.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Interaction : Inhibition of specific enzymes such as carbonic anhydrases disrupts cellular homeostasis, contributing to its therapeutic effects.
  • Signal Transduction Pathways : The compound may modulate signaling pathways involved in cell survival and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate
Reactant of Route 2
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Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.